molecular formula C29H28F2N2O8S2 B11063360 N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide)

N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide)

Cat. No.: B11063360
M. Wt: 634.7 g/mol
InChI Key: OSKGKVWWFJQXJS-UHFFFAOYSA-N
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Description

N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide) is a complex organic compound characterized by its unique structure, which includes methylene bridges, dimethoxy groups, and fluorobenzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide) typically involves multiple steps. One common method includes the reaction of 4,5-dimethoxy-1,2-phenylenediamine with formaldehyde to form the methylenebis intermediate. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-methylbenzenesulfonamide)
  • N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-chlorobenzenesulfonamide)
  • N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-bromobenzenesulfonamide)

Uniqueness

N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-fluorobenzenesulfonamide) is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents.

Properties

Molecular Formula

C29H28F2N2O8S2

Molecular Weight

634.7 g/mol

IUPAC Name

4-fluoro-N-[2-[[2-[(4-fluorophenyl)sulfonylamino]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]benzenesulfonamide

InChI

InChI=1S/C29H28F2N2O8S2/c1-38-26-14-18(24(16-28(26)40-3)32-42(34,35)22-9-5-20(30)6-10-22)13-19-15-27(39-2)29(41-4)17-25(19)33-43(36,37)23-11-7-21(31)8-12-23/h5-12,14-17,32-33H,13H2,1-4H3

InChI Key

OSKGKVWWFJQXJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)F)OC)OC)NS(=O)(=O)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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